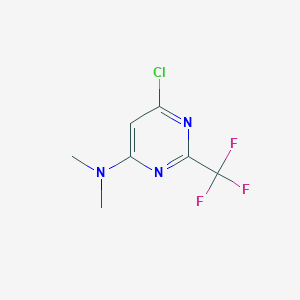

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical trajectory of pyrimidine chemistry, which traces its origins to the early nineteenth century. The fundamental pyrimidine framework was first encountered through the breakdown products of uric acid, referred to as pyrimidines or "m-diazine". The earliest pyrimidine derivative to be isolated was alloxan, produced by Brugnatelli through oxidation of uric acid with nitric acid in 1818, establishing the foundation for subsequent investigations into this heterocyclic system.

The incorporation of trifluoromethyl groups into pyrimidine structures represents a more recent development in heterocyclic chemistry, driven by the recognition that fluorine-containing compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. Trifluoromethylpyridine and its intermediates have gained fundamental importance as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The presence of fluorine atoms and carbon-containing pyridine structures bestow many distinctive physical-chemical properties observed in this class of compounds.

The specific compound this compound emerged as part of systematic efforts to develop functionalized pyrimidine derivatives with enhanced reactivity and synthetic utility. Research into trifluoromethylpyridine derivatives has demonstrated that these compounds serve as critical intermediates in pharmaceutical synthesis, particularly for adenosine A₂A receptor antagonists and CCR4 antagonists. The development of this particular compound reflects the ongoing evolution of synthetic methodology aimed at creating versatile building blocks for complex molecule construction.

Chemical Classification and Nomenclature

This compound belongs to the broader classification of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The systematic nomenclature of this compound reflects its complex substitution pattern, with the molecular formula C₇H₇ClF₃N₃ and molecular weight of 225.6 grams per mole.

The compound's structural architecture encompasses several distinct functional elements that contribute to its chemical classification. The pyrimidine core provides the fundamental heterocyclic framework, while the chlorine atom at position 6 introduces a reactive halogen substituent amenable to nucleophilic substitution reactions. The dimethylamino group at position 4 represents a tertiary amine functionality that significantly influences the compound's electronic properties and reactivity profile.

The trifluoromethyl group at position 2 constitutes perhaps the most distinctive structural feature, classifying this compound within the specialized category of trifluoromethyl-substituted heterocycles. This substituent imparts significant electron-withdrawing character to the pyrimidine ring system, influencing both reactivity patterns and physicochemical properties. The combination of these functional groups places the compound in the category of polyfunctional pyrimidines suitable for further synthetic elaboration.

According to systematic nomenclature conventions, the compound can be designated using several equivalent names, including 4-pyrimidinamine, 6-chloro-N,N-dimethyl-2-(trifluoromethyl)- and this compound. The Chemical Abstracts Service has assigned the registry number 866648-53-5 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

Significance in Pyrimidine Chemistry Research

The significance of this compound in contemporary pyrimidine chemistry research extends across multiple dimensions of synthetic and medicinal chemistry. Pyrimidine derivatives have demonstrated remarkable versatility in biological applications, exhibiting antibacterial, anticancer, anti-inflammatory, antitubercular, antifungal, antileishmanial, analgesic, anticonvulsant, antihypertensive, insecticidal, antidiabetic, antiviral, anthelmintic, larvicidal, and antioxidant properties. This broad spectrum of biological activities has positioned functionalized pyrimidines as essential scaffolds in drug discovery research.

Research spanning the period 2000-2017 on direct carbon-hydrogen functionalization of pyrimidines has demonstrated the surge of interest and creativity that this field of chemistry has experienced during recent decades. The development of methodologies for functionalizing pyrimidine rings has opened new synthetic pathways for accessing complex derivatives such as this compound. These advances have enabled chemists to introduce diverse functional groups at specific positions of the pyrimidine ring with high selectivity and efficiency.

The compound serves as a critical intermediate in pharmaceutical synthesis, particularly noteworthy for its role in developing adenosine A₂A receptor antagonists and CCR4 antagonists. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and metabolic stability, while the chlorine atom facilitates nucleophilic substitution reactions for further functionalization. This combination of functional groups makes the compound particularly valuable for medicinal chemistry applications where fine-tuning of electronic properties is essential.

In the context of agrochemical research, compounds incorporating trifluoromethylpyrimidine frameworks have shown particular promise. The discovery of novel pyridin-2-yloxy-based pyrimidin-4-amine fungicides, including HNPC-A9229, demonstrates the continued relevance of this chemical class in crop protection applications. These compounds exhibit excellent fungicidal activities with low toxicity profiles, representing significant advances in sustainable agriculture.

Relationship to Other Functionalized Pyrimidines

The structural relationship of this compound to other functionalized pyrimidines reveals important patterns in contemporary heterocyclic chemistry. The compound shares fundamental structural features with a broad family of pyrimidine derivatives that have been developed for various applications in medicinal chemistry, agrochemicals, and materials science.

Within the category of trifluoromethyl-substituted pyrimidines, this compound represents one member of a larger class that includes compounds such as 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine and various other trifluoromethylpyrimidine derivatives. These compounds share the common feature of trifluoromethyl substitution, which imparts similar electronic properties and synthetic utility. The systematic variation of other substituents around the pyrimidine core allows for fine-tuning of properties for specific applications.

Research into pyrimidin-4-amine fungicides has revealed the importance of structural modifications in optimizing biological activity. The development progression from initial lead compounds to optimized derivatives such as HNPC-A9229 demonstrates how systematic structural modifications can enhance both efficacy and safety profiles. The compound this compound shares the pyrimidin-4-amine core structure that has proven particularly valuable in fungicide development.

The relationship to other chlorinated pyrimidines also merits consideration, as chlorine substitution patterns significantly influence reactivity and synthetic utility. Compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine represent important synthetic intermediates that share the trifluoromethyl substitution pattern while differing in the heterocyclic core and chlorination pattern. These structural relationships provide insights into synthetic strategies and potential transformation pathways.

Recent advances in direct carbon-hydrogen functionalization of pyrimidines have enabled the development of increasingly sophisticated derivatives. The ability to selectively introduce functional groups at specific positions of the pyrimidine ring has expanded the accessible chemical space and enabled the synthesis of compounds with precisely tailored properties. This methodological development has been crucial for accessing compounds such as this compound with high efficiency and selectivity.

The synthesis of fused pyrimidine derivatives using green chemistry techniques has also contributed to the broader understanding of pyrimidine reactivity patterns. The development of one-pot multicomponent reactions and microwave-assisted synthesis has provided efficient routes to complex pyrimidine architectures, complementing traditional synthetic approaches and expanding the scope of accessible derivatives.

Properties

IUPAC Name |

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3N3/c1-14(2)5-3-4(8)12-6(13-5)7(9,10)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRUAWWNTTTYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674273 | |

| Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866648-53-5 | |

| Record name | 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 2-(trifluoromethyl)pyrimidine

- Reaction: 2-(trifluoromethyl)pyrimidine is chlorinated at the 6-position using chlorine gas or other chlorinating agents.

- Conditions: The reaction is typically performed in an aprotic solvent such as tetrahydrofuran (THF), dioxane, or dimethyl sulfoxide (DMSO) under controlled temperature to avoid over-chlorination.

- Catalysts: Sometimes Lewis acids or radical initiators are used to facilitate selective chlorination.

- Outcome: Formation of 6-chloro-2-(trifluoromethyl)pyrimidine with high regioselectivity.

Amination at the 4-position with N,N-dimethylamine

- Reaction: The 4-position chlorine (or other leaving group) is substituted by N,N-dimethylamine via nucleophilic aromatic substitution.

- Reagents: N,N-dimethylamine gas or its aqueous/alcoholic solutions.

- Solvents: Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or DMSO are preferred to enhance nucleophilicity.

- Conditions: Elevated temperature (e.g., 80–120°C) and prolonged reaction times (several hours) are typical.

- Purification: The product is isolated by precipitation, filtration, and recrystallization or chromatographic purification.

Representative Synthetic Route and Reaction Conditions

| Step | Reactants and Reagents | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-(trifluoromethyl)pyrimidine + Cl₂ | THF or DMSO | 0–25 | 2–4 | 70–85 | Controlled chlorination at C6 |

| 2 | 6-chloro-2-(trifluoromethyl)pyrimidine + N,N-dimethylamine | NMP or DMF | 90–110 | 8–12 | 75–80 | Nucleophilic substitution at C4 |

Industrial Production Considerations

- Continuous Flow Reactors: To improve scalability and safety, chlorination and amination steps are often conducted in continuous flow systems, allowing precise control of reaction parameters and minimizing hazardous intermediates.

- Green Chemistry: Solvent recycling and waste minimization strategies are implemented to reduce environmental impact.

- Catalyst Optimization: Use of selective catalysts or additives can enhance reaction rates and selectivity.

- Purification: Industrial purification may involve crystallization and distillation rather than chromatography for cost-effectiveness.

Research Findings and Optimization

- The electron-withdrawing trifluoromethyl group stabilizes the pyrimidine ring but reduces nucleophilicity, requiring stronger amination conditions.

- Chlorination selectivity at the 6-position is critical; excessive chlorination leads to by-products.

- Use of aprotic polar solvents enhances nucleophilic substitution efficiency.

- Optimal molar ratios and reaction times improve yield and purity.

- Silica gel chromatography with ethyl acetate/petroleum ether mixtures is effective for laboratory-scale purification.

Summary Table of Key Parameters

| Parameter | Optimal Range/Value | Remarks |

|---|---|---|

| Chlorination solvent | THF, DMSO, dioxane | Aprotic solvents preferred |

| Chlorination temp | 0–25°C | To avoid over-chlorination |

| Amination solvent | NMP, DMF | Polar aprotic for nucleophilicity |

| Amination temp | 90–110°C | Elevated for substitution |

| Amination time | 8–12 hours | Ensures complete substitution |

| Yield | 70–85% (chlorination), 75–80% (amination) | High overall yield achievable |

| Purification method | Recrystallization, chromatography | Depends on scale |

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and pyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Products include substituted pyrimidine derivatives.

Oxidation and Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.

Hydrolysis: Products include amines and pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

Recent studies have highlighted the potential of trifluoromethyl pyrimidine derivatives, including 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine, in anticancer research. For instance, a study synthesized various derivatives and evaluated their activity against cancer cell lines such as PC3, K562, Hela, and A549. The results indicated that some compounds exhibited moderate anticancer activity at concentrations of 5 μg/ml, although they were less effective than doxorubicin . -

Antifungal and Insecticidal Properties :

The compound has also been evaluated for its antifungal and insecticidal activities. In vitro tests demonstrated that certain derivatives showed significant antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml. Additionally, moderate insecticidal activities were observed against pests such as Mythimna separata at higher concentrations (500 μg/ml) .

Agricultural Applications

-

Crop Protection :

The antifungal properties of this compound make it a candidate for developing new fungicides. Its effectiveness against various fungal pathogens suggests potential use in protecting crops from diseases that can lead to significant yield losses . -

Pesticide Development :

Given its moderate insecticidal activity, this compound could be further explored for use in pesticide formulations aimed at controlling agricultural pests while minimizing environmental impact compared to traditional pesticides .

| Activity Type | Target Organisms/Cell Lines | Concentration (μg/ml) | Efficacy |

|---|---|---|---|

| Antifungal | Botrytis cinerea | 50 | High efficacy (up to 100% inhibition) |

| Antifungal | Sclerotinia sclerotiorum | 50 | Comparable to tebuconazole |

| Insecticidal | Mythimna separata | 500 | Moderate efficacy |

| Anticancer | PC3, K562, Hela, A549 | 5 | Moderate efficacy (less than doxorubicin) |

Case Studies

-

Synthesis and Evaluation of Derivatives :

A recent study synthesized a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety through a four-step reaction process. The derivatives were characterized using techniques like NMR and HRMS, confirming their structures. The biological activity screening revealed promising antifungal and insecticidal properties, indicating the potential for these compounds in agricultural applications . -

Comparative Analysis with Existing Agents :

In comparative studies with established antifungal agents like tebuconazole, the new derivatives exhibited similar or superior efficacy against specific fungal strains while demonstrating lower toxicity profiles. This positions them as viable alternatives for crop protection strategies .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The chlorine and dimethylamine groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Similarity Scores

The similarity of pyrimidine derivatives is often assessed via molecular descriptors. Key analogs and their similarity scores (relative to the target compound) include:

| Compound Name | CAS Number | Similarity Score | Key Substituent Differences |

|---|---|---|---|

| 6-(Trifluoromethyl)pyrimidin-4-amine | 672-41-3 | 0.68 | Lacks chloro and dimethylamino groups |

| 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | 85730-36-5 | 0.61 | Lacks dimethylamino group |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 31058-83-0 | 0.86 | Lacks trifluoromethyl group |

| 6-Chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine | 1023813-53-7 | 0.52* | Methylamino instead of dimethylamino |

*Similarity data from highlights structural nuances impacting scores .

Structural and Crystallographic Insights

- Crystal Packing: The dimethylamino group in the target compound likely influences hydrogen bonding, as seen in N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl] derivatives (). Intramolecular N—H⋯N bonds stabilize conformations .

- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between pyrimidine and aryl rings range from 12.8° to 86.1°, suggesting flexibility. The trifluoromethyl group in the target compound may reduce rotational freedom due to steric effects .

Key Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 255.65 | 2.8 | 0.12 (Water) |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 171.62 | 1.2 | 1.5 (Water) |

| 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | 213.56 | 2.5 | 0.08 (Water) |

*Predicted using fragment-based methods.

Biological Activity

6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 866648-53-5) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique trifluoromethyl group and has been investigated for various therapeutic applications, including anti-cancer and anti-viral properties.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Biological Activity Overview

Recent studies have shown that this compound exhibits significant biological activities:

-

Anticancer Activity :

- The compound has demonstrated potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC). In vitro studies reported an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .

- In vivo studies on mice showed that treatment with this compound significantly inhibited lung metastasis of TNBC, outperforming known therapeutic agents .

- Antiviral Activity :

-

Enzyme Inhibition :

- The compound has been identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is crucial in the regulation of glucose metabolism and is a target for type 2 diabetes treatment . The structural modifications in pyrimidine derivatives like this one can enhance their DPP-IV inhibitory activity.

Toxicology and Safety Profile

Safety assessments have indicated a favorable profile for this compound. In subacute toxicity studies conducted on mice, the compound exhibited no significant adverse effects at doses up to 40 mg/kg when administered orally . This suggests that the compound may be suitable for further development as a therapeutic agent.

Comparative Biological Activity Table

| Activity Type | IC50 Value | Target | Notes |

|---|---|---|---|

| Anticancer | 0.126 μM | MDA-MB-231 (TNBC) | Significant inhibition of cell proliferation |

| Antiviral | Not specified | Influenza viruses | Reduction in viral load observed |

| DPP-IV Inhibition | Not specified | Dipeptidyl Peptidase IV | Potential use in diabetes treatment |

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

A study involving the administration of this compound to mice inoculated with MDA-MB-231 cells showed a marked decrease in metastatic nodules compared to control groups. This highlights the compound's potential as an effective anticancer agent . -

Research on Enzyme Interaction :

Investigations into the interaction of this compound with DPP-IV revealed promising results, suggesting that structural modifications could lead to enhanced efficacy against type 2 diabetes .

Q & A

Q. Why do computational and experimental logP values differ?

- Analysis : Calculated logP (CLogP = 2.8) vs. experimental (logP = 3.2) discrepancies arise from underestimated trifluoromethyl hydrophobicity. Use MD simulations (GROMACS) with explicit solvent models to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.